1-(4-chloro-benzyl)-2-chloromethyl-1H-benzoimidazole
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Overview
Description
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole typically involves the reaction of 4-chlorobenzyl chloride with 2-chloromethyl-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives with modified functional groups.
Scientific Research Applications
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to investigate its effects on various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The chlorobenzyl and chloromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological target being studied. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-4-piperidinylmethanol: Another compound with a chlorobenzyl group, used in different chemical and biological studies.
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent, used as a solvent and starting material for various chemical syntheses.
Uniqueness
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole is unique due to its dual chlorinated functional groups attached to the benzimidazole core This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
2-(chloromethyl)-1-[(4-chlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-9-15-18-13-3-1-2-4-14(13)19(15)10-11-5-7-12(17)8-6-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBWYOCAUUGZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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